(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide
Description
(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide is a thiazinane-based carboxamide derivative characterized by a 1,3-thiazinane core with a 4-oxo group, a carboxamide moiety at position 6, and three distinct substituents:
- N-aryl group: 3-ethoxyphenyl (introducing electron-donating ethoxy at the meta position).
- Imino group: 2-fluorophenyl (providing steric and electronic modulation via ortho-fluorine).
- Position 3 substituent: 4-methoxybenzyl (enhancing lipophilicity and aromatic interactions).
Properties
Molecular Formula |
C27H26FN3O4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-2-(2-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-3-35-21-8-6-7-19(15-21)29-26(33)24-16-25(32)31(17-18-11-13-20(34-2)14-12-18)27(36-24)30-23-10-5-4-9-22(23)28/h4-15,24H,3,16-17H2,1-2H3,(H,29,33) |
InChI Key |
IGXGDVULNMGDAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Aromatic Groups: Aromatic groups are introduced through substitution reactions using reagents like halogenated aromatics and catalysts.
Functional Group Modifications: Functional groups such as ethoxy, fluorophenyl, and methoxybenzyl are incorporated through specific reactions like nucleophilic substitution and electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to four structurally related 1,3-thiazinane-6-carboxamides (Table 1), highlighting substituent-driven differences in molecular properties and hypothesized bioactivity.
Table 1: Structural and Molecular Comparison
*Calculated for target compound; †Estimated based on substituent contributions.
Key Observations:
Substituent Diversity: The N-aryl group varies in halogenation (e.g., 4-fluoro , 2-chloro ), methylation , or alkoxy groups (3-ethoxy in the target). Imino groups with ortho-fluorine (target) or meta-methoxy may alter steric hindrance and dipole interactions compared to unsubstituted phenyl . Position 3 substituents: Bulky groups like 4-methoxybenzyl (target, ) increase lipophilicity (clogP ~3.5) versus smaller morpholinylethyl (clogP ~2.1) or methyl (clogP ~1.8).
Research Findings and Hypothetical Activity Profiles
Fluorine Effects: The 2-fluorophenyl imino group in the target compound may enhance metabolic stability and target affinity via C-F bond inertness and dipole interactions, as seen in fluorinated pharmaceuticals .
Methoxy/Ethoxy Groups : The 4-methoxybenzyl and 3-ethoxyphenyl substituents likely improve membrane penetration due to increased lipophilicity, though excessive bulk may reduce solubility .
Morpholinyl vs.
Biological Activity
The compound (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic molecule belonging to the class of thiazinane derivatives. Its complex structure, featuring a thiazinane ring and multiple functional groups, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 507.162 g/mol. The presence of various functional groups such as imino, methoxy, and carboxamide contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H26FN3O4S |
| Molecular Weight | 507.162 g/mol |
| IUPAC Name | (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
- Receptor Modulation : It could modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.
- Gene Expression Alteration : The compound may affect gene expression related to cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that thiazine derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Thiazine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines and inhibit inflammatory pathways.
Antimicrobial Properties
Some thiazine derivatives have shown promising antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Evaluation : A study on a related thiazolidinone derivative demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction through caspase activation.
- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects of thiazole derivatives in mouse models of arthritis, showing reduced swelling and pain through modulation of TNF-alpha levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
